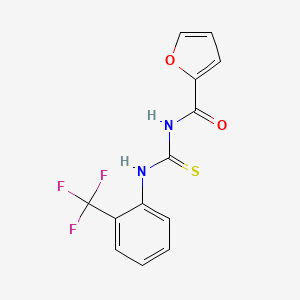
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a thiourea moiety
Preparation Methods
The synthesis of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea typically involves the reaction of furan-2-carbonyl chloride with 2-trifluoromethyl-phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea can be compared with other similar compounds, such as:
1-(Furan-2-carbonyl)-3-phenyl-thiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Furan-2-carbonyl)-3-(4-methyl-phenyl)-thiourea:
1-(Furan-2-carbonyl)-3-(2-chlorophenyl)-thiourea: The presence of a chlorine atom instead of a trifluoromethyl group may affect its chemical stability and biological activity.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-4-1-2-5-9(8)17-12(21)18-11(19)10-6-3-7-20-10/h1-7H,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMIKJMVNACMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
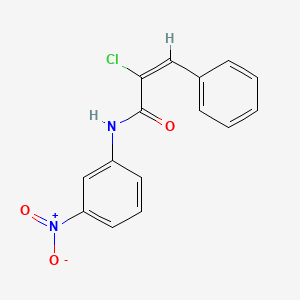
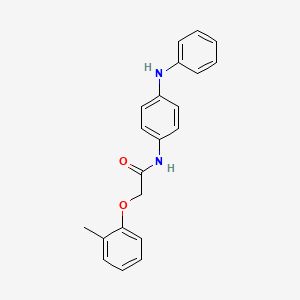
![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
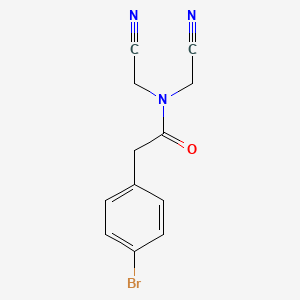
![(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole](/img/structure/B5534566.png)
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)
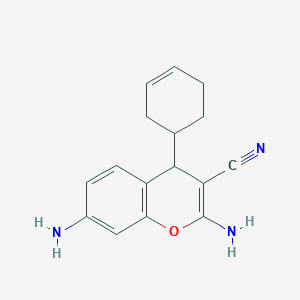
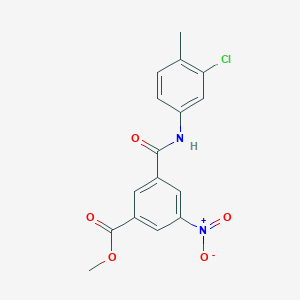
![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5534594.png)
